molecular formula C15H18N6O2 B2459078 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421517-62-5

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No. B2459078
M. Wt: 314.349
InChI Key: IIJNSBHQMMVXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[5,1-b][1,3]oxazine ring is a fused ring system which could potentially have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyrazolo[5,1-b][1,3]oxazine ring could potentially affect its solubility and stability .

Scientific Research Applications

Antimicrobial and Anticancer Agents

Novel Pyrazole Derivatives : A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives, exhibiting significant antimicrobial and anticancer activities. These compounds were evaluated against various microbial strains and cancer cell lines, showing higher anticancer activity than doxorubicin, a reference drug, in some cases. This research highlights the potential of pyrazole derivatives in developing new antimicrobial and anticancer therapeutics (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Interaction Studies

CB1 Cannabinoid Receptor Antagonist : Shim et al. (2002) explored the molecular interaction of a compound with the CB1 cannabinoid receptor, demonstrating its antagonist properties. Such studies are vital for understanding receptor-ligand interactions, offering insights into drug design and pharmacology (Shim et al., 2002).

Activation of p53 in Cancer Cells

Anthranilamide–Pyrazolo[1,5‐a]pyrimidine Conjugates : Kamal et al. (2012) designed and synthesized anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates that activate p53 in cervical cancer cells. Activation of p53, a tumor suppressor protein, indicates potential therapeutic strategies for cancer treatment involving the regulation of cell cycle and apoptosis (Kamal et al., 2012).

Antibacterial Agents

Piperazinyl Oxazolidinone Derivatives : Tucker et al. (1998) investigated piperazinyl oxazolidinone derivatives for their antibacterial properties, particularly against gram-positive pathogens. Such research contributes to the development of new antibiotics in the face of rising antibiotic resistance (Tucker et al., 1998).

Anticonvulsant Drug Candidate

HPLC Determination of Epimidin : Severina et al. (2021) developed an HPLC method for determining related substances in Epimidin, a novel anticonvulsant agent. This type of research is crucial for drug development, ensuring the purity and efficacy of potential pharmaceuticals (Severina et al., 2021).

Future Directions

The future research on this compound could potentially involve exploring its biological activity and potential uses in pharmaceuticals. Further studies could also investigate its synthesis and the properties of related compounds .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c22-13(12-11-18-21-5-2-10-23-14(12)21)19-6-8-20(9-7-19)15-16-3-1-4-17-15/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJNSBHQMMVXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)C4=NC=CC=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

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